8-(4-Anilino) Bodipy
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Overview
Description
8-(4-Anilino) Bodipy is a derivative of boron-dipyrromethene, commonly used in the synthesis of fluorescent probes. This compound is known for its unique photophysical properties, making it a valuable tool in various scientific applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Anilino) Bodipy typically involves the nucleophilic substitution of 3,5-dichloro-8-(4-tolyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 8-(4-Anilino) Bodipy undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, enhancing its fluorescence.
Reduction: Reduction reactions can be used to alter the compound’s photophysical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide are employed under controlled conditions
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique photophysical properties suitable for different applications .
Scientific Research Applications
8-(4-Anilino) Bodipy has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in cellular imaging and as a marker in biological assays.
Medicine: Utilized in photodynamic therapy and as a diagnostic tool.
Industry: Applied in the development of organic photovoltaics and other optoelectronic devices
Mechanism of Action
The mechanism by which 8-(4-Anilino) Bodipy exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescence properties are influenced by its electronic structure, which can be modified through various chemical reactions. These modifications enable the compound to interact with different molecular pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Rhodamine: Known for its high fluorescence quantum yield.
Pyrene: Used in similar applications but with different photophysical properties.
Perylene: Another fluorescent dye with unique properties.
Squaraine: Known for its stability and fluorescence.
Cyanine: Widely used in biological imaging.
Coumarin: Employed in various optical applications.
Uniqueness: 8-(4-Anilino) Bodipy stands out due to its unique combination of photophysical properties, including high fluorescence quantum yield, stability, and ease of functionalization. These characteristics make it a preferred choice for many scientific applications .
Properties
IUPAC Name |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF2N3/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,23H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKXDGIHNXYKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N)C)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675620 |
Source
|
Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321895-93-6 |
Source
|
Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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